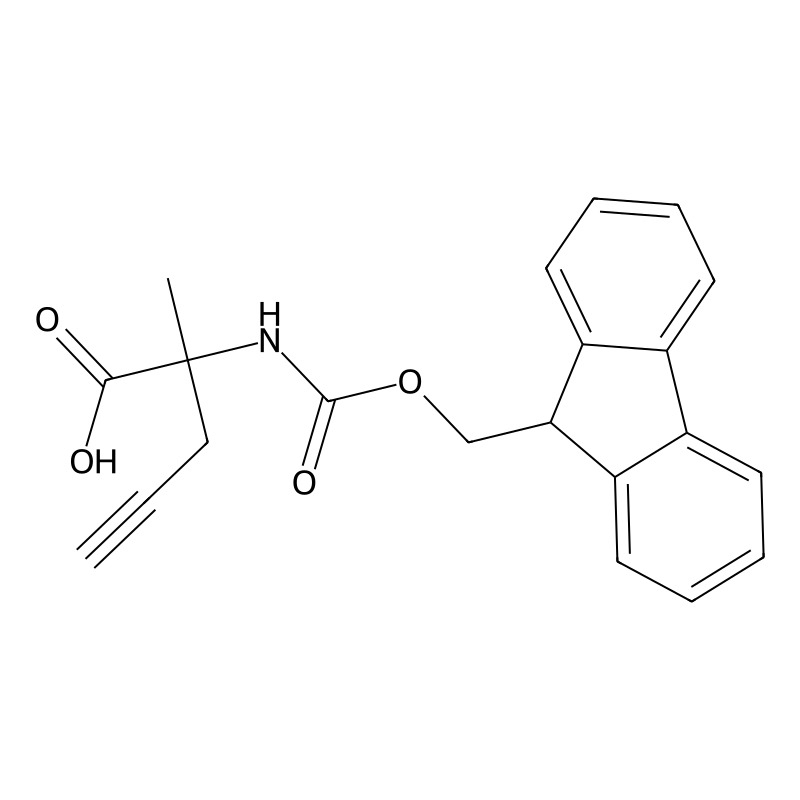

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Peptide Synthesis

Scientific Field: Biochemistry

Summary of Application: Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides are used in peptide synthesis . They serve as coupling agents, facilitating the formation of peptide bonds .

Methods of Application: The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Results or Outcomes: The resulting Fmoc amino acid azides are stable at room temperature, with a long shelf-life, and are also stable in aqueous washing operations . They have been found to be useful as coupling agents in peptide synthesis .

Use as Pharmaceutical Intermediates

Scientific Field: Pharmaceutical Chemistry

Summary of Application: Some Fmoc-amino acids, such as 7-(Fmoc-amino)heptanoic acid, are used as pharmaceutical intermediates .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid is a complex organic compound belonging to the class of amino acids. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound possesses a unique alkyne functional group due to the presence of the 2-methylpent-4-ynoic acid moiety, contributing to its reactivity and potential biological applications. The stereochemistry indicated by the (S) configuration suggests that it has specific spatial arrangements that can influence its biological activity and interactions.

- Nucleophilic Substitution Reactions: The alkyne can undergo nucleophilic attack, leading to the formation of new carbon-carbon bonds.

- Coupling Reactions: The Fmoc group can be removed under basic conditions, allowing for further peptide coupling reactions.

- Cycloaddition Reactions: The presence of the alkyne allows for cycloaddition reactions, such as those involving azides, which are important in click chemistry.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science.

Biological activity refers to the effects that a compound has on living organisms. In pharmacology, this compound may exhibit:

- Antimicrobial Activity: Compounds with similar structures have shown potential against various bacterial strains.

- Anticancer Properties: The ability to inhibit specific enzymes or pathways involved in cancer cell proliferation could be explored.

- Enzyme Inhibition: Similar compounds often act as inhibitors for certain enzymes, which could be relevant for therapeutic applications.

The biological activity is typically assessed through bioassays that measure the compound's efficacy and toxicity at varying concentrations.

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid generally involves several steps:

- Protection of Amino Groups: The amino group is protected using the fluorenylmethoxycarbonyl group to prevent unwanted reactions during synthesis.

- Alkyne Formation: The alkyne moiety is introduced through a series of reactions that may include alkylation or dehydrohalogenation processes.

- Deprotection: Once the desired structure is achieved, the Fmoc group can be removed using a base like piperidine, allowing access to the free amino group.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid has potential applications in:

- Peptide Synthesis: Used as a building block in solid-phase peptide synthesis due to its protective group.

- Drug Development: Investigated for its potential therapeutic properties against diseases like cancer and bacterial infections.

- Material Science: Explored for use in developing novel materials with specific mechanical or chemical properties.

Interaction studies focus on how this compound interacts with biological targets, such as proteins or enzymes. These studies may involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.

- Mechanistic Studies: Understanding how the compound exerts its biological effects at a molecular level, potentially leading to insights into its therapeutic mechanisms.

Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid. These include:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Fmoc-Lysine | Amino acid with Fmoc protection | Commonly used in peptide synthesis |

| Propargyl Glycine | Alkyne-containing amino acid | Potential for click chemistry applications |

| Acetylene Derivatives | Various substitutions on alkyne | Diverse reactivity patterns |

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid lies in its specific stereochemistry and combination of functional groups, which may provide distinct biological activities compared to these similar compounds. Its fluorenylmethoxycarbonyl protecting group also makes it particularly valuable in synthetic applications where stability and reactivity need to be carefully managed.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Louis Carpino in 1970, revolutionized peptide synthesis by enabling orthogonal protection strategies. Unlike the acid-labile tert-butoxycarbonyl (Boc) group, Fmoc’s base-sensitive carbamate linkage allowed compatibility with acid-stable side-chain protecting groups such as tert-butyl (t-Bu) and trityl (Trt). This orthogonality minimized side reactions during deprotection, particularly for acid-sensitive residues like tryptophan. By the mid-1990s, Fmoc-based solid-phase peptide synthesis (SPPS) dominated academic and industrial workflows, with 98% of core facilities adopting it by 1994.

A critical advancement was the development of Fmoc-compatible resins, such as Wang resin, which utilized p-alkoxybenzyl ester linkages cleavable by trifluoroacetic acid (TFA). This combination enabled efficient synthesis of peptides up to 50 residues, with reduced racemization risks compared to Boc chemistry. The Fmoc group’s UV activity (λ~300 nm) further facilitated real-time monitoring of deprotection steps via spectrophotometry.

Table 1: Adoption of Fmoc Chemistry in Core Facilities (1991–1996)

| Year | % Laboratories Using Fmoc | Key Advancements |

|---|---|---|

| 1991 | 50% | Initial PSRC validation |

| 1994 | 98% | Optimization of t-Bu/Pmc side-chain protection |

| 1996 | 98% | Automation-compatible protocols |

Development of α-Methyl Amino Acids in Structural Biochemistry

α-Methyl amino acids, characterized by a methyl group substitution at the α-carbon, impose conformational constraints on peptide backbones. This modification reduces the entropic penalty of folding by restricting Ramachandran angles, favoring helical or sheet structures. For example, L-(α-methyl)allylglycine (L-αMeAoc) stabilizes 3₁₀-helical conformations in lipophilic peptides, as demonstrated by circular dichroism (CD) and nuclear magnetic resonance (NMR) studies.

The synthesis of α-methyl analogs requires stereocontrolled methods to preserve chirality. Enzymatic resolution using acylases or lipases has been employed, but chemical approaches dominate. Notably, Seyferth-Gilbert homologation with Cs₂CO₃ base minimizes racemization during alkyne formation, achieving >98% enantiomeric excess (ee) in Fmoc-L-homopropargylglycine (HPG) synthesis.

Significance of Terminal Alkyne Functionalities in Bioorganic Chemistry

Terminal alkynes serve as bioorthogonal handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific peptide conjugation. Natural alkyne-bearing amino acids like β-ethynylserine (βes) and propargylglycine (Pra) are rare, necessitating synthetic analogs. Fmoc-protected alkynyl amino acids, such as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid, combine SPPS compatibility with click chemistry reactivity.

Table 2: Applications of Alkyne-Functionalized Amino Acids

| Application | Example | Reference |

|---|---|---|

| Fluorescent labeling | Cy5-azide conjugation to HPG | |

| Protein-protein interaction studies | Cyclic peptide-NCBD complex | |

| Proteomic profiling | E. coli proteome labeling |

Nomenclature and Classification within Fmoc-Protected Unnatural Amino Acids

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid is systematically named using IUPAC rules:

- Parent chain: Pent-4-ynoic acid (5-carbon chain with a terminal alkyne at C4)

- Substituents:

- α-Methyl group at C2

- Fmoc-protected amine at C2

It belongs to three functional classes:

- Fmoc-protected amino acids: Characterized by the base-labile Fmoc group (C₁₃H₉CH₂OCO−).

- Conformationally constrained residues: α-Methylation restricts Cα-Cβ rotation, favoring β-branched structures.

- Bioorthogonal handles: Terminal alkyne (−C≡CH) enables CuAAC with azides.

Table 3: Structural Descriptors

| Property | Value | Source | |

|---|---|---|---|

| IUPAC Name | (S)-2-(Fmoc-amino)-2-methylpent-4-ynoic acid | ||

| HELM Notation | PEPTIDE1{[fmoc].[*NC(C)(CC#C)C(=O)O |$_R1;;;;;;;;;$ | ]}$$$$ | |

| SMILES | C#CCC@(NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21)C(=O)O |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid represents a synthetically modified amino acid derivative characterized by a complex molecular architecture [1] [2] [3]. The compound possesses a molecular formula of C₂₁H₁₉NO₄ and a molecular weight of 349.39 g/mol [1] [2]. The structural framework consists of several key components: a fluorenylmethoxycarbonyl protecting group, an amino acid backbone with a quaternary carbon center, and a terminal alkyne functional group [2] [3].

The stereochemical configuration is defined by the (S)-absolute configuration at the α-carbon position, establishing the compound as the S-enantiomer [2] [3]. This stereocenter is quaternary, bearing a methyl group, a carboxylic acid functionality, the fluorenylmethoxycarbonyl-protected amino group, and a propargyl side chain [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid [2].

The fluorenylmethoxycarbonyl moiety consists of a fluorene ring system connected to a methoxycarbonyl group, which serves as a base-labile protecting group for the amino functionality [5]. The fluorene component is a polycyclic aromatic hydrocarbon with the molecular formula C₁₃H₁₀, providing both stability and distinctive spectroscopic properties to the overall molecule [5]. The terminal alkyne group (-C≡C-H) positioned at the 4-carbon of the pentanoic chain introduces additional reactivity and spectroscopic characteristics [21] [23].

Crystallographic Analysis and Supramolecular Arrangements

Crystallographic investigations of fluorenylmethoxycarbonyl-protected amino acids reveal complex supramolecular arrangements governed by intermolecular hydrogen bonding and aromatic interactions [9] [12]. Single crystal X-ray diffraction studies of related fluorenylmethoxycarbonyl amino acid derivatives demonstrate that these compounds typically crystallize in space groups that accommodate extensive hydrogen bonding networks [12].

The crystal structures of fluorenylmethoxycarbonyl-protected amino acids show characteristic packing motifs where the fluorene moieties engage in π-π stacking interactions [9] [13]. These aromatic interactions, combined with hydrogen bonding between the carboxylic acid groups and the carbamate functionalities, create stable three-dimensional supramolecular assemblies [9] [12]. The crystallographic analysis reveals that the fluorene groups arrange in parallel or offset parallel orientations, with typical interplanar distances of approximately 3.4-3.8 Å [12].

Hydrogen bonding patterns in these crystal structures typically involve the carbonyl oxygen of the fluorenylmethoxycarbonyl group acting as a hydrogen bond acceptor and the NH group of adjacent molecules serving as donors [12]. The carboxylic acid functionality participates in additional hydrogen bonding interactions, often forming dimeric arrangements or extended hydrogen-bonded chains [9] [12]. These supramolecular interactions contribute significantly to the thermal stability and mechanical properties of the crystalline material [12].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid [15] [17]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various structural components of the molecule [15]. The fluorene aromatic protons appear in the downfield region between 7.2-7.8 parts per million, displaying complex multipicity patterns due to the polycyclic aromatic system [15] [17].

The terminal alkyne proton resonates as a characteristic singlet around 2.0-2.5 parts per million, consistent with the typical chemical shift range for acetylenic protons [15] [18]. The methylene protons of the propargyl chain appear as a doublet due to coupling with the terminal alkyne proton [15] [18]. The quaternary carbon bearing the methyl group shows the methyl protons as a singlet, typically around 1.5 parts per million [15].

¹³C nuclear magnetic resonance spectroscopy reveals the characteristic signals for the carbonyl carbons, with the carboxylic acid carbon appearing around 170-180 parts per million and the carbamate carbonyl around 155-165 parts per million [15] [17]. The alkyne carbons are observed in their typical regions, with the terminal carbon appearing around 68-72 parts per million and the internal alkyne carbon around 82-86 parts per million [15] [18]. The fluorene carbons produce a complex pattern in the aromatic region between 120-145 parts per million [15] [17].

Infrared Absorption Patterns

Infrared spectroscopy of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid reveals distinctive absorption bands characteristic of its functional groups [19] [20] [22]. The carboxylic acid functionality exhibits a broad absorption band around 2500-3300 cm⁻¹ due to the O-H stretch of the hydrogen-bonded carboxylic acid [22]. The carbonyl stretching vibrations appear as strong absorptions, with the carboxylic acid C=O stretch typically observed around 1700-1720 cm⁻¹ and the carbamate C=O stretch around 1680-1700 cm⁻¹ [20] [22].

The terminal alkyne group produces a characteristic weak but sharp absorption band around 2100-2140 cm⁻¹ corresponding to the C≡C stretching vibration [21] [23]. This band is typically weak due to the low polarity of the C≡C bond but provides definitive identification of the alkyne functionality [21] [23]. The terminal alkyne C-H stretch appears around 3280-3320 cm⁻¹ as a sharp, medium-intensity band [21].

The fluorene aromatic system contributes multiple absorption bands in the region of 1450-1600 cm⁻¹, corresponding to aromatic C=C stretching vibrations [20] [22]. The N-H stretching vibration of the carbamate group appears around 3300-3400 cm⁻¹, often overlapping with the carboxylic acid O-H stretch [20] [22]. Aromatic C-H stretching vibrations from the fluorene moiety are observed around 3000-3100 cm⁻¹ [20] [22].

Ultraviolet-Visible Spectroscopy Profile

The ultraviolet-visible absorption spectrum of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid is dominated by the fluorene chromophore [24] [25] [26]. The fluorene moiety exhibits characteristic absorption bands in the ultraviolet region, with major absorption maxima typically observed around 260-280 nanometers [25] [26]. These transitions correspond to π-π* electronic transitions within the polycyclic aromatic system [25].

The fluorene chromophore shows a structured absorption spectrum with multiple vibronic bands, reflecting the rigid aromatic framework [25] [26]. The molar extinction coefficients for these transitions are typically in the range of 5000-8000 M⁻¹cm⁻¹, indicating strong electronic transitions [26]. The long-wavelength absorption edge extends to approximately 320 nanometers, beyond which the compound shows negligible absorption in the visible region [25] [26].

The spectroscopic properties of the fluorene group make it suitable for detection and quantification using ultraviolet spectroscopy [26]. The characteristic absorption at 289 and 301 nanometers can be utilized for analytical purposes, with molar absorption coefficients of approximately 5800-6089 dm³mol⁻¹cm⁻¹ at 289 nanometers and 7800-8021 dm³mol⁻¹cm⁻¹ at 301 nanometers [26].

Physical Properties

Solubility Parameters in Various Solvents

The solubility characteristics of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid are significantly influenced by the fluorenylmethoxycarbonyl protecting group [27] [29] [31]. Fluorenylmethoxycarbonyl-protected amino acids exhibit poor solubility in water due to the hydrophobic nature of the fluorene moiety [29] [31]. The compound demonstrates enhanced solubility in organic solvents, particularly those capable of solvating both the aromatic fluorene system and the polar carboxylic acid functionality [29] [31].

The solubility in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and alcohols is generally favorable [29] [31]. These solvents can effectively solvate both the polar carboxylic acid and carbamate groups as well as interact with the aromatic fluorene system through π-interactions [29] [31]. The compound shows limited solubility in nonpolar solvents due to the presence of polar functional groups [29].

To improve aqueous solubility for synthetic applications, nanoparticle formulations have been developed [29]. These water-dispersible nanoparticles enable the use of fluorenylmethoxycarbonyl-protected amino acids in aqueous reaction media while maintaining their protective properties [29] [31]. The particle size of such formulations typically ranges from 200-500 nanometers depending on the preparation method and dispersing agents used [29].

Thermal Stability and Phase Transitions

Thermal analysis of fluorenylmethoxycarbonyl-protected amino acids reveals characteristic decomposition patterns and phase behavior [30] [32]. Thermogravimetric analysis typically shows initial mass loss events below 120°C corresponding to dehydration of any crystalline water [30]. The primary thermal decomposition of the compound begins at elevated temperatures, typically in the range of 180-220°C [30].

The thermal decomposition process involves multiple stages, with the fluorenylmethoxycarbonyl protecting group showing enhanced thermal stability compared to other amino acid protecting groups [30] [32]. The decomposition pathway typically involves initial loss of the protecting group followed by degradation of the amino acid backbone [30]. The presence of the alkyne functionality may influence the thermal decomposition pathway, potentially leading to cyclization or polymerization reactions at elevated temperatures [30].

Differential scanning calorimetry reveals endothermic transitions corresponding to melting and decomposition events [30]. The melting point of the compound is influenced by the crystal packing and hydrogen bonding patterns, typically occurring in the range of 140-180°C for similar fluorenylmethoxycarbonyl-protected amino acids [30] [39]. The thermal stability is generally enhanced compared to unprotected amino acids due to the stabilizing influence of the fluorene moiety [30] [32].

Acid-Base Characteristics

The acid-base properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid are primarily governed by the carboxylic acid functionality [33] [34] [35]. The presence of the fluorenylmethoxycarbonyl protecting group significantly influences the acidity of the carboxylic acid compared to unprotected amino acids [34] [36]. Experimental determinations of fluorenylmethoxycarbonyl-protected glutamic acid indicate pKₐ values of approximately 3.60 for the α-carboxylic acid group [34].

The electron-withdrawing nature of the fluorenylmethoxycarbonyl group enhances the acidity of the carboxylic acid functionality [34] [37]. This effect is more pronounced than in simple amino acids due to the extended conjugated system of the fluorene moiety [34] [37]. The quaternary nature of the α-carbon, bearing both a methyl group and the propargyl substituent, may further influence the electronic environment and thus the pKₐ value [35] [37].

The acid dissociation behavior follows typical patterns for α-amino acids, with the carboxylic acid group being the primary ionizable functionality under physiological conditions [35] [37]. The protected amino group does not contribute to the acid-base equilibrium due to the carbamate protection [36]. The compound exists predominantly as a zwitterion in aqueous solution at neutral pH, with the carboxylate anion and the protonated form in equilibrium [35] [37].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₉NO₄ | [1] [2] |

| Molecular Weight | 349.39 g/mol | [1] [2] |

| Stereochemistry | (S)-configuration | [2] [3] |

| UV Absorption (λmax) | 260-280 nm | [25] [26] |

| Molar Extinction (289 nm) | 5800-6089 M⁻¹cm⁻¹ | [26] |

| Alkyne C≡C Stretch (IR) | 2100-2140 cm⁻¹ | [21] [23] |

| Carboxylic Acid pKₐ | ~3.6 (estimated) | [34] |

| Thermal Decomposition | 180-220°C | [30] |

| Water Solubility | Poor | [29] [31] |

The synthetic history of fluorenylmethoxycarbonyl-protected amino acids traces back to the pioneering work of Louis Carpino in 1970, who introduced the fluorenylmethoxycarbonyl protecting group as a base-labile alternative to existing acid-labile systems [1]. The fluorenylmethoxycarbonyl group was initially developed to address the limitations of the benzyloxycarbonyl system, which required harsh acidic conditions for deprotection that often led to side reactions and product degradation [2].

Early synthetic approaches to fluorenylmethoxycarbonyl-amino acids relied on the direct acylation of amino acids with fluorenylmethoxycarbonyl chloride in the presence of aqueous sodium bicarbonate [2]. However, these methods suffered from incomplete reactions and the formation of undesired byproducts, particularly when applied to sterically hindered amino acids or those containing terminal alkyne functionalities. The synthesis of terminal alkyne-containing amino acids presented additional challenges, as the alkyne group is susceptible to various side reactions under the basic conditions typically employed for fluorenylmethoxycarbonyl protection [3].

The development of alternative fluorenylmethoxycarbonyl reagents, including 9-fluorenylmethylsuccinimidyl carbonate and 9-fluorenylmethyloxycarbonyl azide, provided more reliable methods for introducing the fluorenylmethoxycarbonyl group [2]. These reagents offered improved selectivity and reduced the formation of side products, particularly important for amino acids bearing sensitive functional groups such as terminal alkynes. The historical development of these methodologies laid the foundation for the synthesis of complex fluorenylmethoxycarbonyl-protected amino acids, including those containing terminal alkyne moieties.

The introduction of solid-phase peptide synthesis in 1963 by Robert Bruce Merrifield revolutionized peptide chemistry and created new demands for high-quality fluorenylmethoxycarbonyl-protected amino acid building blocks [1]. This development necessitated the refinement of fluorenylmethoxycarbonyl amino acid synthesis to meet the stringent purity requirements of automated peptide synthesis, leading to improved synthetic protocols and analytical methods for quality control.

Contemporary Synthetic Approaches

Stereoselective Synthesis Strategies

Modern stereoselective synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid employs sophisticated catalytic systems that ensure high enantiomeric purity while maintaining the integrity of the terminal alkyne functionality. Contemporary approaches utilize chiral catalysts and asymmetric reactions to establish the stereochemistry at the α-carbon with exceptional selectivity [4].

Asymmetric alkylation methods represent a cornerstone of contemporary stereoselective synthesis. These approaches typically involve the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome of carbon-carbon bond formation. The introduction of the propargyl side chain can be achieved through asymmetric alkylation of glycine equivalents using propargyl bromide under carefully controlled conditions [5]. Phase-transfer catalysis has emerged as a particularly effective method, employing chiral ammonium salts to achieve high enantioselectivity in the alkylation step while maintaining compatibility with the terminal alkyne functionality.

Enzymatic resolution techniques provide an alternative approach for obtaining enantiomerically pure products. Lipase-catalyzed kinetic resolution of racemic amino acid esters has proven effective for terminal alkyne-containing substrates [6]. These biocatalytic methods offer the advantage of mild reaction conditions that preserve the alkyne functionality while providing excellent enantioselectivity. The use of engineered enzymes with enhanced substrate specificity has further improved the efficiency and selectivity of these transformations.

Contemporary stereoselective synthesis also incorporates advanced chiral pool strategies, utilizing naturally occurring amino acids as starting materials [7]. These approaches leverage the inherent chirality of natural amino acids and employ stereospecific transformations to install the desired functionality while maintaining stereochemical integrity. The conversion of serine derivatives to terminal alkyne-containing amino acids through elimination and alkylation sequences represents a particularly elegant application of this strategy.

Protection-Deprotection Methodologies

The development of orthogonal protecting group strategies has significantly advanced the synthesis of complex fluorenylmethoxycarbonyl-protected amino acids. Contemporary protection-deprotection methodologies emphasize selectivity, mildness of conditions, and compatibility with sensitive functional groups such as terminal alkynes [8].

The fluorenylmethoxycarbonyl protecting group itself represents a crucial component of orthogonal protection schemes. Its base-labile nature allows for selective deprotection using mild bases such as piperidine or diethylamine without affecting acid-labile side-chain protecting groups [2]. This orthogonality is particularly important in the synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid, where the terminal alkyne must be preserved throughout the synthetic sequence.

Advanced protecting group strategies employ temporary protection of the terminal alkyne functionality when necessary. Trimethylsilyl protection of terminal alkynes provides a reversible method for masking this reactive functionality during sensitive synthetic transformations [5]. The trimethylsilyl group can be selectively removed under mild fluoride conditions without affecting the fluorenylmethoxycarbonyl protection, maintaining the integrity of the overall protecting group scheme.

Contemporary methodologies also incorporate improved reagents for fluorenylmethoxycarbonyl introduction. The use of fluorenylmethoxycarbonyl-hydroxysuccinimide in the presence of organic bases provides efficient protection under mild conditions that are compatible with terminal alkyne functionality [9]. These reagents offer improved selectivity and reduced side reactions compared to traditional fluorenylmethoxycarbonyl chloride-based methods.

The development of novel deprotection protocols has enhanced the utility of fluorenylmethoxycarbonyl protection. The use of morpholine and other secondary amines provides alternatives to piperidine for fluorenylmethoxycarbonyl removal, offering different selectivity profiles and compatibility with various functional groups [10]. These alternative deprotection conditions have proven particularly valuable in complex synthetic sequences where traditional deprotection methods may cause unwanted side reactions.

Scale-Up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid requires careful consideration of multiple factors including reaction kinetics, heat and mass transfer, process control, and economic viability [15] [16].

Reactor design represents a critical aspect of scale-up for amino acid synthesis. Laboratory-scale reactions typically occur in well-mixed systems with rapid heat and mass transfer, conditions that become increasingly difficult to maintain at larger scales [16]. Industrial reactors must incorporate sophisticated mixing systems to ensure adequate mass transfer and prevent the formation of concentration gradients that could lead to side reactions or reduced yields. The scale-up of mixing systems follows established engineering principles, but the specific requirements for amino acid synthesis, particularly those involving sensitive functional groups like terminal alkynes, necessitate careful optimization of impeller design and operating conditions.

Heat transfer considerations become increasingly important at industrial scale due to the large thermal mass of production reactors. The exothermic nature of many coupling reactions used in amino acid synthesis requires efficient heat removal to maintain optimal reaction temperatures [15]. Industrial systems employ external heat exchangers, internal cooling coils, or jacket cooling systems to manage heat transfer. The design of these systems must account for the temperature sensitivity of both the reactants and products, particularly the potential for alkyne polymerization at elevated temperatures.

Process control systems for industrial amino acid production must provide real-time monitoring and adjustment of critical parameters including temperature, pressure, pH, and reactant concentrations. Advanced process analytical technology enables continuous monitoring of reaction progress and product quality [17]. These systems are particularly important for fluorenylmethoxycarbonyl-protected amino acid synthesis, where precise control of reaction conditions is essential to prevent deprotection or side reactions.

Quality control measures for industrial production must ensure consistent product quality while meeting regulatory requirements for pharmaceutical applications. This includes in-process monitoring of critical quality attributes such as enantiomeric purity, chemical purity, and residual solvent content [18]. Automated analytical systems enable real-time quality assessment and process adjustment to maintain product specifications.

Economic considerations drive many aspects of industrial process design. The cost of raw materials, particularly specialized protecting group reagents and chiral catalysts, represents a significant portion of production costs [15]. Process optimization focuses on maximizing yields, minimizing waste generation, and reducing energy consumption. The development of recyclable catalyst systems and solvent recovery processes contributes to overall process economics while supporting sustainability objectives.

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in the synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid addresses growing environmental concerns and regulatory requirements for sustainable chemical processes [19] [20].

Solvent selection represents a fundamental aspect of green chemistry implementation. Traditional fluorenylmethoxycarbonyl amino acid synthesis relies heavily on dichloromethane and dimethylformamide, both of which present significant environmental and health concerns [19]. Contemporary green approaches employ alternative solvents such as propylene carbonate, 2-methyltetrahydrofuran, and ethyl acetate that offer comparable performance while reducing environmental impact [21]. These alternative solvents have been successfully validated for both coupling and deprotection reactions in fluorenylmethoxycarbonyl chemistry, demonstrating equivalent or superior performance compared to traditional solvents.

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation [17]. This involves the design of synthetic routes that avoid unnecessary protecting group manipulations and employ catalytic rather than stoichiometric reagents where possible. The development of catalytic fluorenylmethoxycarbonyl protection methods using catalytic bases represents a significant advancement in atom economy for amino acid synthesis.

Aqueous-based synthesis methods represent an emerging approach to green amino acid synthesis. The development of water-compatible coupling reagents and the use of aqueous-organic biphasic systems enable fluorenylmethoxycarbonyl amino acid synthesis under environmentally benign conditions [17]. These methods are particularly attractive for industrial applications due to reduced solvent costs and simplified waste treatment requirements.

Enzymatic synthesis approaches offer inherently green alternatives to traditional chemical methods. The use of engineered enzymes for stereoselective carbon-carbon bond formation provides high selectivity under mild conditions while eliminating the need for toxic reagents or harsh reaction conditions [22]. Biocatalytic approaches to terminal alkyne amino acid synthesis are particularly attractive due to the mild conditions and high selectivity achievable with engineered enzyme systems.

Energy efficiency considerations encompass both the energy requirements for heating and cooling and the energy embodied in raw materials and solvents. Green synthesis approaches emphasize room-temperature reactions and the use of renewable feedstocks where possible [23]. The development of photochemical and electrochemical methods for amino acid synthesis offers potential energy advantages by utilizing light or electrical energy to drive reactions under mild conditions.

Waste minimization strategies focus on reducing both the volume and toxicity of waste streams. This includes the development of recyclable catalyst systems, solvent recovery processes, and waste treatment methods that convert waste products into useful materials [19]. The implementation of circular economy principles in amino acid synthesis aims to eliminate waste through the design of closed-loop processes.

Analytical Methods for Quality Control

Comprehensive analytical characterization of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid requires a combination of techniques that address chemical purity, stereochemical integrity, and structural confirmation [18] [24].